ネオエリオシトリン

概要

説明

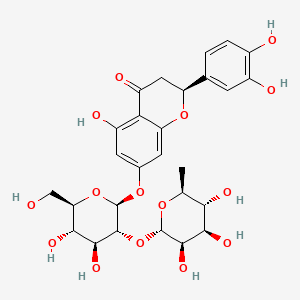

ネオエリオシトリンはフラバノン配糖体であり、具体的にはフラバノンエリオディクチオールの7-O-配糖体と二糖類ネオヘスペリドース(α-L-ラムノピラノシル-(1→2)-β-D-グルコピラノース)です 。柑橘類に多く含まれ、抗酸化作用で知られています。

2. 製法

合成経路と反応条件: ネオエリオシトリンは、エリオディクチオールとネオヘスペリドースをグリコシル化することによって合成することができます。 反応には、通常、グリコシルドナーと酸触媒が用いられ、温度とpHを制御した条件下で行われます .

工業生産方法: ネオエリオシトリンの工業生産は、柑橘類などの天然資源からの抽出によって行われることがよくあります。 抽出プロセスには、溶媒抽出、クロマトグラフィー技術を用いた精製、結晶化などのステップが含まれます .

反応の種類:

酸化: ネオエリオシトリンは酸化反応を起こし、様々な酸化誘導体を生成します。

還元: 還元反応によって、ネオエリオシトリンは還元された形態に変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムのような還元剤がしばしば使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、様々な酸化、還元、置換されたネオエリオシトリンの誘導体が含まれます .

科学的研究の応用

ネオエリオシトリンは、幅広い科学研究に応用されています:

化学: フラボノイドの研究における分析化学の標準化合物として使用されます。

生物学: 植物の代謝における役割と、植物の成長と発達への影響について研究されています。

作用機序

ネオエリオシトリンは、主に抗酸化作用によって効果を発揮します。フリーラジカルを捕捉し、酸化ストレスを抑制することで、細胞の損傷から保護します。 分子標的は、酸化ストレスや炎症に関与する様々な酵素やシグナル伝達経路を含みます .

類似化合物:

ナリンジン: 柑橘類に含まれる別のフラバノン配糖体であり、抗酸化作用と抗炎症作用で知られています.

ネオヘスペリジン: ネオエリオシトリンと構造が似ており、抗酸化効果が同等です.

独自性: ネオエリオシトリンは、その特定のグリコシル化パターンによってユニークです。これは、溶解性、安定性、バイオアベイラビリティに影響を与えます。 これは、アナログと比較して、特定の用途で特に効果的です .

生化学分析

Biochemical Properties

Neoeriocitrin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, neoeriocitrin has been shown to interact with enzymes involved in the antioxidant defense system, such as superoxide dismutase and catalase. These interactions enhance the body’s ability to neutralize reactive oxygen species, thereby reducing oxidative stress . Additionally, neoeriocitrin interacts with lipid metabolism enzymes, contributing to its lipid-lowering effects .

Cellular Effects

Neoeriocitrin exerts various effects on different cell types and cellular processes. It has been reported to stimulate cell proliferation and osteogenic differentiation, particularly in bone cells . Neoeriocitrin also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, neoeriocitrin affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and oxidative stress .

Molecular Mechanism

At the molecular level, neoeriocitrin exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. For example, neoeriocitrin has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant genes . Additionally, neoeriocitrin can inhibit the activity of certain enzymes, such as lipoxygenase, thereby reducing the production of pro-inflammatory mediators . These molecular interactions contribute to the compound’s antioxidative and anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of neoeriocitrin have been observed to change over time. Studies have shown that neoeriocitrin is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to neoeriocitrin has been associated with sustained antioxidative and anti-inflammatory effects, as well as improved cellular function . The stability and efficacy of neoeriocitrin may vary depending on the specific experimental conditions and the type of cells or tissues being studied .

Dosage Effects in Animal Models

The effects of neoeriocitrin vary with different dosages in animal models. At low to moderate doses, neoeriocitrin has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, neoeriocitrin may exhibit toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . The threshold for these effects varies depending on the animal species and the duration of exposure .

Metabolic Pathways

Neoeriocitrin is involved in several metabolic pathways, primarily related to its biotransformation and elimination. It is metabolized by enzymes in the liver, such as cytochrome P450 enzymes, which convert neoeriocitrin into various metabolites . These metabolites can then be further processed and excreted from the body. Neoeriocitrin also influences metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Neoeriocitrin is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, it can be taken up by cells via glucose transporters, which facilitate its entry into the cytoplasm . Once inside the cell, neoeriocitrin can bind to intracellular proteins, affecting its localization and accumulation . The distribution of neoeriocitrin within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites .

Subcellular Localization

The subcellular localization of neoeriocitrin is crucial for its activity and function. Neoeriocitrin can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . For example, neoeriocitrin may be targeted to the mitochondria, where it can exert its antioxidative effects by interacting with mitochondrial enzymes .

準備方法

Synthetic Routes and Reaction Conditions: Neoeriocitrin can be synthesized through the glycosylation of eriodictyol with neohesperidose. The reaction typically involves the use of a glycosyl donor and an acid catalyst under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of neoeriocitrin often involves extraction from natural sources such as citrus fruits. The extraction process includes steps like solvent extraction, purification using chromatographic techniques, and crystallization .

Types of Reactions:

Oxidation: Neoeriocitrin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert neoeriocitrin into its reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups of neoeriocitrin, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of neoeriocitrin .

類似化合物との比較

Uniqueness: Neoeriocitrin is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. This makes it particularly effective in certain applications compared to its analogs .

特性

IUPAC Name |

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-6,9,16,18,20-31,33-37H,7-8H2,1H3/t9-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKKEZLIABHSGY-DOYQYKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157530 | |

| Record name | Neoeriocitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13241-32-2 | |

| Record name | Neoeriocitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13241-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neoeriocitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013241322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoeriocitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5-hydroxy-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Neoeriocitrin?

A1: Neoeriocitrin has the molecular formula C27H32O15 and a molecular weight of 596.52 g/mol.

Q2: What spectroscopic data are available to confirm the structure of Neoeriocitrin?

A: Researchers often employ a combination of spectroscopic techniques including Nuclear Magnetic Resonance (NMR) (1H-NMR, 13C-NMR), Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV), and Mass Spectrometry (MS) to elucidate the structure of Neoeriocitrin [, , , ]. High-resolution mass spectrometry (HR-ESI-MS/MS) further enhances the accuracy of structural characterization [].

Q3: What analytical methods are commonly used to quantify Neoeriocitrin in various matrices?

A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Photodiode Array (PDA), Electrospray Ionization Mass Spectrometry (ESI-MS/MS), and Ultraviolet (UV) detection are frequently employed for the quantification of Neoeriocitrin in diverse matrices such as plant extracts, juices, and biological samples [, , , , , , , , , , ]. Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS) offers enhanced sensitivity and speed for analyzing Neoeriocitrin in complex mixtures [, , ].

Q4: What are the important considerations for analytical method validation when quantifying Neoeriocitrin?

A: Analytical methods used for Neoeriocitrin quantification undergo rigorous validation procedures, ensuring accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, robustness, and system suitability [, , , ]. These validation steps guarantee the reliability and reproducibility of the analytical data.

Q5: What are the primary natural sources of Neoeriocitrin?

A: Neoeriocitrin is primarily found in citrus fruits, especially in significant quantities in bergamot (Citrus bergamia) [, , , , ], and in the traditional Chinese medicinal fern Drynaria roosii []. Other citrus species such as Citrus changshanensis [] and Citrus grandis 'tomentosa' [] are also notable sources.

Q6: What methods are commonly used to extract Neoeriocitrin from its natural sources?

A: Common extraction methods for Neoeriocitrin include homogenate extraction [], methanol extraction [], and ethanol extraction []. These methods typically involve initial extraction followed by purification steps such as macroporous resin column chromatography, silica gel column chromatography, and high-speed counter-current chromatography (HSCCC) [, ].

Q7: What are some of the potential health benefits associated with Neoeriocitrin?

A: Research suggests that Neoeriocitrin exhibits various potential health benefits including antioxidant [, , , , ], anti-inflammatory [, ], lipid-lowering [, , , ], and cartilage-protective effects []. These properties make it a promising candidate for further investigation in the context of various health conditions.

Q8: How does Neoeriocitrin exert its antioxidant effects?

A: Neoeriocitrin, like other flavonoids with a chromanol ring system, demonstrates strong antioxidant activity by donating hydrogen atoms or electrons to stabilize free radicals []. The presence of multiple hydroxyl groups on the flavonoid structure enhances its ability to scavenge free radicals and protect against oxidative stress.

Q9: What evidence suggests that Neoeriocitrin can lower cholesterol levels?

A: Studies in both animal models [, , ] and human subjects [] have demonstrated that Neoeriocitrin can effectively reduce serum cholesterol levels, including total cholesterol, triglycerides, and LDL-cholesterol while increasing HDL-cholesterol. The mechanism of action may involve increased fecal excretion of neutral sterols and bile acids [].

Q10: Does Neoeriocitrin have any impact on cartilage degradation?

A: In vitro studies have shown that Neoeriocitrin can inhibit MMP-13, a collagenase involved in the breakdown of cartilage matrix components []. Additionally, it can reduce glycosaminoglycans (GAGs) release and restore nitric oxide (NO) levels in human articular cartilage explants, suggesting a potential therapeutic role in protecting cartilage tissue [].

Q11: Are there any studies investigating the tissue distribution of Neoeriocitrin?

A: Research has shown that following oral administration of a total flavonoid extract from Drynariae Rhizoma, Neoeriocitrin was detected in various rat tissues including the heart, liver, spleen, lung, kidney, stomach, brain, uterus, ovary, and small intestine []. This finding suggests that Neoeriocitrin can be distributed to various organs after ingestion.

Q12: Is there evidence of Neoeriocitrin metabolism after ingestion?

A: Analysis of rat biological samples after oral administration of Fructus Aurantii extract revealed the presence of both Neoeriocitrin and its glucuronide metabolites []. Glucuronidation is a common metabolic pathway for flavonoids, often leading to increased water solubility and facilitating excretion.

Q13: What is known about the safety and toxicity of Neoeriocitrin?

A13: While Neoeriocitrin is generally considered safe for human consumption as a natural component of citrus fruits and traditional medicines, detailed toxicological studies are limited. Further research is needed to fully assess its safety profile, particularly with long-term use and at high doses.

Q14: What are some of the challenges and future directions in Neoeriocitrin research?

A14: Further research is crucial to fully elucidate the pharmacological mechanisms of action, pharmacokinetic properties, long-term safety, and potential therapeutic applications of Neoeriocitrin. Exploring novel drug delivery systems to enhance its bioavailability and target specific tissues is also an area of interest.

Q15: Are there any ongoing clinical trials investigating the potential therapeutic effects of Neoeriocitrin?

A: While specific clinical trials focusing solely on Neoeriocitrin are limited, studies investigating the effects of bergamot juice, which contains a significant amount of Neoeriocitrin, have shown promising results in improving lipid profiles and reducing cardiovascular risk factors [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。